Pyridinium acetate

Description

BenchChem offers high-quality Pyridinium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

acetic acid;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYKZAARZMMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063719 | |

| Record name | Pyridinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-63-9 | |

| Record name | Pyridinium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, compd. with pyridine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, compd. with pyridine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridinium acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) acetate (B1210297), an ionic compound formed from the acid-base reaction of pyridine (B92270) and acetic acid, is a versatile reagent with significant applications in biochemical research and organic synthesis. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The document also presents anticipated spectroscopic data and discusses its applications, particularly its role as a buffering agent and its potential in drug development.

Chemical Structure and Identification

Pyridinium acetate is a salt composed of a pyridinium cation ([C₅H₅NH]⁺) and an acetate anion (CH₃COO⁻). The pyridinium cation is the conjugate acid of pyridine, formed by the protonation of the nitrogen atom in the pyridine ring.[1] This ionic structure dictates its physical and chemical properties.

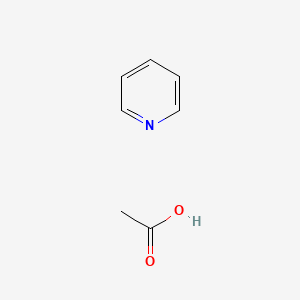

Chemical Structure:

-

Pyridinium Cation: The cation is an aromatic, six-membered heterocycle isoelectronic with benzene.

-

Acetate Anion: The anion is derived from acetic acid.

DOT Script of the Chemical Structure:

Caption: Chemical structure of Pyridinium Acetate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5153-63-9 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | acetic acid;pyridine |

| InChI | InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) |

| InChIKey | GAPYKZAARZMMGP-UHFFFAOYSA-N |

| SMILES | CC(=O)O.C1=CC=NC=C1 |

Physicochemical Properties

Pyridinium acetate is typically a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] It is soluble in water and polar organic solvents.[2] Its properties are summarized in the table below.

Table 2: Physicochemical Properties of Pyridinium Acetate

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 115.3 °C at 760 mmHg | |

| Flash Point | 20 °C | |

| pKa (Pyridinium ion) | ~5.23 | |

| pKa (Acetic acid) | ~4.76 | |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Experimental Protocol: Synthesis of Pyridinium Acetate

The synthesis of pyridinium acetate is a straightforward acid-base neutralization reaction between pyridine and glacial acetic acid.[3] The reaction is exothermic and typically does not require external heating.

Materials and Equipment:

-

Pyridine (anhydrous)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

-

Reactant Addition: To the flask, add a molar equivalent of anhydrous pyridine.

-

Acid Addition: Slowly add one molar equivalent of glacial acetic acid dropwise to the stirring pyridine via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and keep the temperature of the mixture from rising excessively.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.

-

Work-up and Purification: The resulting pyridinium acetate can often be used directly as an ionic liquid. For a solid product, the excess solvent (if any) can be removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield white crystals.

Safety Precautions:

-

Pyridine is a flammable, volatile, and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

DOT Script of the Synthesis Workflow:

Caption: Experimental workflow for the synthesis of Pyridinium Acetate.

Spectroscopic Properties (Anticipated)

Table 3: Anticipated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Pyridinium Protons: Signals for the protons on the pyridinium ring are expected to be deshielded and appear in the aromatic region (typically δ 7.5-9.0 ppm). The ortho-protons (adjacent to the nitrogen) will be the most downfield. - Acetate Protons: A singlet for the methyl protons of the acetate anion is expected to appear upfield (typically δ 1.9-2.1 ppm). - N-H Proton: A broad singlet for the N-H proton of the pyridinium cation may be observed, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | - Pyridinium Carbons: Signals for the carbons of the pyridinium ring are expected in the aromatic region (typically δ 120-150 ppm). - Acetate Carbons: A signal for the methyl carbon of the acetate will appear upfield, and the carbonyl carbon will be significantly downfield. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band corresponding to the N-H stretching vibration of the pyridinium cation is expected in the region of 2500-3000 cm⁻¹. - C=O Stretch: A strong absorption band for the carboxylate (COO⁻) symmetric and asymmetric stretching of the acetate anion is expected around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. - Aromatic C-H and C=C/C=N Stretches: Characteristic bands for the aromatic ring will be present. |

| Mass Spectrometry | - Molecular Ion: As an ionic compound, a true molecular ion peak (M⁺) may not be observed under standard electron ionization (EI). Electrospray ionization (ESI) would be more suitable. - Fragmentation: In ESI-MS, the spectrum would show peaks corresponding to the pyridinium cation ([C₅H₅NH]⁺, m/z 80) and potentially clusters with the acetate anion. Fragmentation of the pyridinium cation could lead to loss of neutral molecules.[4] |

Applications in Research and Development

Pyridinium acetate's unique properties make it a valuable tool in various scientific disciplines.

5.1. Biochemical Research

The primary application of pyridinium acetate in biochemical research is as a buffering agent .[1] With the pKa of the pyridinium ion being approximately 5.23 and that of acetic acid around 4.76, it can effectively buffer solutions in the mildly acidic pH range of 3.0 to 5.0. This is particularly useful for enzymatic assays and other biochemical studies where pH control is critical.

5.2. Organic Synthesis

In organic synthesis, pyridinium acetate can be used as:

-

A mild acid catalyst: The pyridinium ion can act as a proton source.

-

A reagent: It can be used in the formation of other pyridine derivatives.[5]

-

An ionic liquid: Its salt nature and relatively low melting point allow it to be used as a solvent for certain reactions.

5.3. Drug Development and Biological Activity

The pyridine scaffold is a common motif in many pharmaceutical compounds.[6] While pyridinium acetate itself is not a drug, its derivatives are of interest in medicinal chemistry. Some studies suggest that pyridinium acetate may exhibit biological activities, including:

-

Inhibition of collagen synthesis: This property could have implications in wound healing and fibrosis research.[1]

-

Antimicrobial properties: Like many quaternary ammonium (B1175870) compounds, pyridinium salts can exhibit antimicrobial activity.[2]

The mechanism of action for these biological effects is not yet fully elucidated but is thought to involve interactions with molecular targets through hydrogen bonding and potential redox reactions.[5]

Conclusion

Pyridinium acetate is a readily synthesized and versatile compound with a well-defined chemical structure and a range of useful physicochemical properties. Its primary role as a buffer in biochemical applications is well-established. Furthermore, its utility in organic synthesis and the potential biological activities of its derivatives make it a compound of continuing interest for researchers, scientists, and professionals in drug development. This guide provides a foundational understanding of pyridinium acetate to support its effective and safe use in a laboratory setting.

References

- 1. Buy Pyridinium acetate | 5153-63-9 [smolecule.com]

- 2. CAS 5153-63-9: Pyridinium acetate | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinium acetate | 5153-63-9 | Benchchem [benchchem.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Pyridinium Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core data on the molecular properties of pyridinium (B92312) acetate (B1210297), a compound frequently utilized in biochemical and organic synthesis applications.

Molecular Identity and Properties

Pyridinium acetate is an ionic compound formed from the protonation of pyridine (B92270) by acetic acid. It consists of a pyridinium cation and an acetate anion.[1][2] This salt is commonly employed as a buffer in various chemical reactions.[1][2]

The fundamental molecular characteristics of pyridinium acetate are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂[1][2][3][4][5][6] |

| Molecular Weight | 139.15 g/mol [2][3][5][7] |

| Monoisotopic Mass | 139.063328530 Da[3][6] |

Formation of Pyridinium Acetate

The logical relationship illustrating the formation of pyridinium acetate from its precursor molecules, pyridine and acetic acid, is depicted in the following diagram. This acid-base reaction results in the transfer of a proton from acetic acid to the nitrogen atom of pyridine.

Caption: Formation of Pyridinium Acetate.

References

- 1. CAS 5153-63-9: Pyridinium acetate | CymitQuimica [cymitquimica.com]

- 2. Pyridinium acetate | 5153-63-9 | Benchchem [benchchem.com]

- 3. Pyridinium acetate | C7H9NO2 | CID 165292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridinium acetate|5153-63-9 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Buy Pyridinium acetate | 5153-63-9 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Synthesis of Pyridinium Acetate from Pyridine and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyridinium (B92312) acetate (B1210297), a versatile salt formed from the simple acid-base reaction of pyridine (B92270) and acetic acid. This document details the reaction mechanism, experimental protocols, and characterization of the final product. Quantitative data is presented in clear, tabular formats for easy reference. Furthermore, this guide illustrates key concepts and workflows through diagrams generated using Graphviz, adhering to specified formatting requirements. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development.

Introduction

Pyridinium acetate, with the chemical formula C₇H₉NO₂, is an ionic compound consisting of a pyridinium cation and an acetate anion.[1] It typically presents as a white, crystalline, and hygroscopic solid that is soluble in water and other polar organic solvents.[1] The salt is primarily utilized as a buffer solution, effective in the pH range of 3.0 to 5.0, which is crucial for various biochemical and enzymatic assays.[2][3] In the realm of drug development, pyridine-containing compounds are of significant interest due to their presence in numerous pharmaceuticals.[4] Pyridinium salts, in particular, find applications in peptide synthesis and as catalysts in various organic transformations.[5][6]

Synthesis of Pyridinium Acetate

The synthesis of pyridinium acetate is a straightforward acid-base neutralization reaction between pyridine, a weak organic base, and acetic acid, a weak organic acid. The lone pair of electrons on the nitrogen atom of the pyridine ring abstracts a proton from the carboxylic acid group of acetic acid, forming a pyridinium cation and an acetate anion.[7]

Reaction Mechanism

The reaction proceeds via a simple proton transfer from the carboxylic acid to the basic nitrogen of the pyridine ring.

Caption: Reaction mechanism of pyridinium acetate synthesis.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of pyridinium acetate.

Materials:

-

Pyridine (anhydrous)

-

Glacial Acetic Acid

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a stoichiometric amount of anhydrous pyridine.

-

Addition of Acetic Acid: Place the flask in an ice bath to control the exothermic reaction. Slowly add a stoichiometric equivalent of glacial acetic acid dropwise to the stirring pyridine using a dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. Gentle heating to approximately 110°C can be applied to ensure the reaction goes to completion, though it is often not necessary.[8]

-

Isolation and Purification:

-

The resulting ionic liquid can be used directly for some applications.

-

To obtain a solid product, the reaction mixture can be cooled, and anhydrous diethyl ether can be added to precipitate the pyridinium acetate.

-

The solid product is then collected by vacuum filtration using a Büchner funnel.

-

The collected solid should be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

The purified pyridinium acetate should be dried under vacuum to remove residual solvent. Due to its hygroscopic nature, it should be stored in a desiccator.

-

Note: While a precise quantitative yield is not widely reported in the literature for this specific reaction, the acid-base nature of the synthesis suggests that a high yield can be expected under anhydrous conditions.

Data Presentation

The following tables summarize the key quantitative data for pyridinium acetate.

| Property | Value | Reference |

| CAS Number | 5153-63-9 | [9] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [9] |

| Appearance | White, crystalline, hygroscopic solid | [1] |

| Melting Point | 61 °C | [9] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| pKa (Pyridinium ion) | ~5.25 | [8] |

| pKa (Acetic Acid) | ~4.76 | [8] |

Table 1: Physical and Chemical Properties of Pyridinium Acetate.

Characterization

The synthesized pyridinium acetate can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Pyridinium Protons: The protons on the pyridinium ring are expected to be deshielded and appear downfield, typically in the range of 7.5-9.0 ppm. The protons ortho to the nitrogen (H-2, H-6) will be the most downfield, followed by the para proton (H-4), and then the meta protons (H-3, H-5).

-

Acetate Protons: The methyl protons of the acetate anion will appear as a singlet further upfield, likely in the region of 1.9-2.2 ppm.

-

N-H Proton: The proton on the nitrogen of the pyridinium cation may be observable, often as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR:

-

Pyridinium Carbons: The carbon atoms of the pyridinium ring will appear in the aromatic region, typically between 120-150 ppm. The carbons adjacent to the nitrogen (C-2, C-6) will be the most downfield.

-

Acetate Carbons: The carbonyl carbon of the acetate will be significantly downfield (~170-180 ppm), while the methyl carbon will be upfield (~20-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of pyridinium acetate is expected to show characteristic absorption bands for both the pyridinium cation and the acetate anion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3000 | N-H and C-H stretching of the pyridinium ring |

| ~1630, 1540, 1480 | C=C and C=N stretching vibrations of the pyridinium ring |

| ~1570 | Asymmetric COO⁻ stretching of the acetate anion |

| ~1410 | Symmetric COO⁻ stretching of the acetate anion |

| ~1370 | C-H bending of the acetate methyl group |

Table 2: Expected FT-IR Absorption Bands for Pyridinium Acetate.[10][11]

Applications in Drug Development

Pyridinium acetate and related pyridinium salts have several applications in the field of drug development.

Buffer in Biological and Enzymatic Assays

Due to its buffering capacity in the pH range of 3.0-5.0, pyridinium acetate is a suitable buffer for various biological and enzymatic assays where a mildly acidic environment is required.[2][3] Its volatility is an added advantage as it can be easily removed by lyophilization.[2]

References

- 1. CAS 5153-63-9: Pyridinium acetate | CymitQuimica [cymitquimica.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. echemi.com [echemi.com]

- 9. Pyridinium acetate | 5153-63-9 | FP45140 | Biosynth [biosynth.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Pyridinium Acetate in Organic Solvents

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of pyridinium (B92312) acetate (B1210297) in organic solvents. This whitepaper addresses a critical knowledge gap by providing a detailed framework for understanding and determining the solubility of this protic ionic liquid, a compound of increasing interest in various chemical and pharmaceutical applications.

While specific quantitative solubility data for pyridinium acetate remains limited in publicly accessible literature, this guide offers a robust qualitative overview, presents comparative data for structurally analogous compounds, and furnishes detailed experimental protocols to empower researchers to ascertain precise solubility parameters in their laboratories.

Introduction to Pyridinium Acetate and its Solubility

Pyridinium acetate, the salt formed from the neutralization of pyridine (B92270) with acetic acid, is a white crystalline solid.[1] It is classified as a protic ionic liquid (PIL), a class of molten salts that are liquid at or near room temperature and possess a proton available for donation.[2][3] This characteristic contributes to its general solubility in polar organic solvents, a property attributed to the potential for hydrogen bonding and dipole-dipole interactions between the pyridinium cation, the acetate anion, and the solvent molecules.[4][5] The solubility of pyridinium salts, in general, is a crucial factor in their application, influencing reaction kinetics, product purity, and the ease of post-reaction work-up.[6]

Qualitative Solubility Profile

General observations indicate that pyridinium acetate is soluble in polar organic solvents. This includes, but is not limited to:

-

Polar Protic Solvents: Such as methanol (B129727) and ethanol, which can engage in hydrogen bonding with both the pyridinium cation and the acetate anion.

-

Polar Aprotic Solvents: Such as acetone (B3395972) and acetonitrile (B52724), where solubility is driven by dipole-dipole interactions.

Conversely, its solubility is expected to be limited in non-polar solvents like hexane, due to the significant difference in polarity.

Quantitative Solubility Data of Structurally Related Pyridinium Salts

To provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of various N-aryl-4-aryl-dimethylpyridinium tetrafluoroborate (B81430) salts in acetonitrile at 22 °C. While the anion and specific substituents differ from pyridinium acetate, these data offer valuable insights into the range of solubilities that can be expected for pyridinium-based compounds in a polar aprotic solvent. The variation in solubility highlights the significant impact of molecular structure on this key physical property.[7][8][9]

| Compound | Solubility in Acetonitrile (M) |

| N-(p-tolyl)-4-phenyl-Me2Py⁺ BF4⁻ | 0.3 ± 0.1 |

| N-phenyl-4-(p-tolyl)-Me2Py⁺ BF4⁻ | 0.5 ± 0.1 |

| N-(p-tolyl)-4-(p-methoxyphenyl)-Me2Py⁺ BF4⁻ | 0.8 ± 0.1 |

| N-(p-methoxyphenyl)-4-phenyl-Me2Py⁺ BF4⁻ | 1.1 ± 0.1 |

| N,4-di(p-tolyl)-Me2Py⁺ BF4⁻ | 1.5 ± 0.1 |

| N-(p-tolyl)-4-(p-tert-butylphenyl)-Me2Py⁺ BF4⁻ | 2.1 ± 0.2 |

Data sourced from research on substituted pyridinium salts and presented as a comparative reference.[7][8][9]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for any research or development application. The following are detailed methodologies for two common and effective techniques for measuring the solubility of a solid organic salt like pyridinium acetate in an organic solvent.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass of solvent, providing a highly accurate determination of solubility.[10][11][12][13]

Objective: To determine the equilibrium concentration of pyridinium acetate in a given organic solvent at a constant temperature by mass.

Materials:

-

Pyridinium acetate (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed, dry collection vials

Procedure:

-

Sample Preparation: Add an excess amount of pyridinium acetate to a vial containing a known mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed collection vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

Mass Determination of the Saturated Solution: Immediately seal the collection vial and accurately weigh it to determine the total mass of the saturated solution.

-

Solvent Evaporation: Unseal the vial and place it in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the pyridinium acetate. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Mass of Dissolved Solute: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it again. The final mass corresponds to the mass of the dissolved pyridinium acetate.

-

Calculation:

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dry solute)

-

Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

UV-Vis Spectroscopic Method

This method is suitable if pyridinium acetate exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent and is particularly useful for lower solubility measurements.[14][15][16][17]

Objective: To determine the concentration of pyridinium acetate in a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pyridinium acetate (high purity)

-

Organic solvent of interest (UV-grade)

-

Syringe filters (as in the gravimetric method)

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of pyridinium acetate in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of pyridinium acetate of a known concentration in the organic solvent.

-

Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin (or have a negligible y-intercept). Determine the equation of the line (y = mx + c) via linear regression.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of pyridinium acetate as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis:

-

Filter the saturated solution using a syringe filter as described previously.

-

Accurately dilute a known volume of the clear filtrate with the organic solvent to an extent that the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of pyridinium acetate in that solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical process for determining the solubility of pyridinium acetate in an organic solvent.

Conclusion

References

- 1. CAS 5153-63-9: Pyridinium acetate | CymitQuimica [cymitquimica.com]

- 2. Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Solvation properties of protic ionic liquids and molecular solvents. | Semantic Scholar [semanticscholar.org]

- 6. Pyridinium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. improvedpharma.com [improvedpharma.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Potential Antimicrobial Properties of Pyridinium Acetate: A Technical Guide for Researchers

Abstract

Pyridinium (B92312) salts, a class of quaternary ammonium (B1175870) compounds (QACs), are recognized for their broad-spectrum antimicrobial properties, finding application as biocides, disinfectants, and antiseptic agents.[1] Their efficacy is intrinsically linked to their molecular structure, particularly the nature of the substituents on the pyridinium ring, which allows for extensive modification to modulate their activity against various pathogens. This technical guide provides a comprehensive overview of the antimicrobial potential of pyridinium compounds, with a specific focus on the available data, or lack thereof, for pyridinium acetate (B1210297). While extensive research exists for various pyridinium derivatives, there is a notable absence of publicly available data specifically quantifying the antimicrobial activity of pyridinium acetate. This document aims to bridge this gap by summarizing the well-established structure-activity relationships and mechanisms of action for the broader class of pyridinium salts, providing researchers with the foundational knowledge to explore the potential of pyridinium acetate. We present a compilation of antimicrobial data for representative pyridinium compounds, detail a standard experimental protocol for assessing antimicrobial activity, and offer visualizations of the proposed mechanism of action and experimental workflows.

Introduction to Pyridinium Compounds and Their Antimicrobial Potential

Pyridinium compounds are heterocyclic organic compounds that are derivatives of pyridine. The core structure consists of a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. Quaternary pyridinium salts, where the nitrogen atom is bonded to four carbon substituents and carries a positive charge, have garnered significant interest for their biological activities.[2] These cationic compounds are known to possess antimicrobial properties against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]

The general structure of a pyridinium salt consists of a positively charged pyridinium headgroup and a counter-ion. The antimicrobial activity of these compounds is largely influenced by the nature of the alkyl chain attached to the nitrogen atom.[4] Longer alkyl chains generally lead to increased antimicrobial potency, a trend that has been consistently observed across numerous studies.[2][3] This is attributed to the increased hydrophobicity of the molecule, which facilitates its interaction with and disruption of microbial cell membranes.[5]

While a vast body of research has explored the antimicrobial properties of pyridinium salts with various counter-ions (e.g., halides, bromide), there is a conspicuous lack of specific data on pyridinium acetate. This guide, therefore, extrapolates from the existing knowledge of pyridinium compounds to provide a theoretical framework for the potential antimicrobial activity of pyridinium acetate and to guide future research in this area.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for pyridinium salts and other quaternary ammonium compounds is the disruption of the microbial cell membrane.[1] This process can be broken down into several key steps:

-

Adsorption: The positively charged pyridinium headgroup is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]

-

Membrane Insertion: The hydrophobic alkyl chain of the pyridinium salt inserts into the lipid bilayer of the cell membrane.[1] This insertion disrupts the ordered structure of the membrane lipids.

-

Membrane Disruption: The continued accumulation of pyridinium salt molecules within the membrane leads to a loss of membrane integrity. This results in the leakage of essential intracellular components, such as ions, ATP, and genetic material.[1]

-

Cell Death: The loss of membrane potential, leakage of cellular contents, and inhibition of essential membrane-bound enzymes ultimately lead to microbial cell death.

Caption: Proposed mechanism of pyridinium salt antimicrobial action.

Structure-Activity Relationship

The antimicrobial efficacy of pyridinium salts is highly dependent on their molecular structure. Key factors influencing their activity include:

-

Alkyl Chain Length: As a general rule, increasing the length of the alkyl chain attached to the pyridinium nitrogen enhances antimicrobial activity.[2][3] This is because a longer chain increases the hydrophobicity of the molecule, improving its ability to penetrate the microbial cell membrane.[5] However, there is typically an optimal chain length, beyond which the activity may plateau or even decrease. For many bacteria, the optimal activity is seen with alkyl chains of 12 to 16 carbon atoms.[4]

-

Substituents on the Pyridinium Ring: The presence of other substituents on the pyridinium ring can also modulate the antimicrobial activity. Their effect can be due to steric or electronic factors.

-

Counter-ion: The nature of the counter-ion (e.g., chloride, bromide, acetate) is generally considered to have a lesser impact on the antimicrobial activity compared to the structure of the cationic portion of the molecule. However, it can influence the compound's physical properties, such as solubility.

Antimicrobial Activity of Representative Pyridinium Compounds

While specific data for pyridinium acetate is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of other pyridinium salts against common microbial strains. This data serves to illustrate the general antimicrobial potential of this class of compounds.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [2][3] |

| Substituted benzylidenehydrazinylpyridinium derivatives | Staphylococcus aureus | 4 - >2048 | [2][3] |

| Substituted benzylidenehydrazinylpyridinium derivatives | Escherichia coli | 256 - >2048 | [2][3] |

| Substituted benzylidenehydrazinylpyridinium derivatives | Pseudomonas aeruginosa | 16 - 64 | [2][3] |

| Substituted benzylidenehydrazinylpyridinium derivatives | Candida albicans | 32 - 1024 | [2][3] |

| P-flouro-derivative of halogenated alkylamide of nicotinamide | Streptococcus B | 7.5 | |

| Halogenated pyridinium derivatives | Various bacteria | 7.5 - 180 |

Experimental Protocol: Broth Microdilution Susceptibility Test

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, which could be applied to assess the antimicrobial properties of pyridinium acetate.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., Pyridinium Acetate)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Microbial Inoculum:

-

Aseptically pick several colonies of the test microorganism from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

-

Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the test compound dilutions with the prepared microbial suspension.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).[1]

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.[1]

-

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The existing body of scientific literature strongly supports the antimicrobial properties of pyridinium salts. The primary mechanism of action involves the disruption of microbial cell membranes, a process driven by the electrostatic interaction of the cationic pyridinium head and the hydrophobic insertion of the alkyl tail. The structure of the pyridinium cation, particularly the length of the alkyl chain, is a critical determinant of its antimicrobial efficacy.

Despite the extensive research into various pyridinium derivatives, a significant knowledge gap exists concerning the specific antimicrobial properties of pyridinium acetate. There is a clear need for studies to be conducted to quantify its activity against a panel of clinically relevant bacteria and fungi. The experimental protocol detailed in this guide provides a standardized methodology for such an investigation.

Future research should focus on:

-

Determining the MIC values of pyridinium acetate against a broad spectrum of microorganisms.

-

Investigating the effect of pyridinium acetate on microbial cell morphology and membrane integrity through techniques such as electron microscopy.

-

Exploring the potential synergistic effects of pyridinium acetate with other antimicrobial agents.

By systematically investigating the antimicrobial potential of pyridinium acetate, researchers can contribute valuable data to the field of antimicrobial drug discovery and development, potentially unlocking a new and readily accessible compound for various applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]

- 4. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridinium Acetate: A Versatile Brønsted Acid Catalyst in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the development of efficient, selective, and environmentally benign catalysts is a paramount objective. Brønsted acid catalysis, in particular, plays a pivotal role in a vast array of chemical transformations. Among the diverse range of Brønsted acids, pyridinium (B92312) acetate (B1210297) has emerged as a noteworthy catalyst, offering a unique combination of mild acidity, affordability, and versatility. This technical guide provides a comprehensive overview of pyridinium acetate's application as a Brønsted acid catalyst, focusing on its role in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Properties of Pyridinium Acetate

Pyridinium acetate is an organic salt formed from the reaction of pyridine (B92270) and acetic acid. It exists as a white, crystalline, and often hygroscopic solid that is soluble in water and polar organic solvents.[1] The pyridinium cation acts as the Brønsted acid, with a pKa of approximately 5.2, making it a mildly acidic catalyst suitable for a range of acid-sensitive substrates.[2] This mildness is a key advantage, often preventing side reactions that can occur with stronger acids.

Catalytic Applications of Pyridinium Acetate

Pyridinium acetate has demonstrated its efficacy as a Brønsted acid catalyst in several important organic transformations, including acetalization, Knoevenagel condensation, and the synthesis of heterocyclic compounds.

Acetalization of Aldehydes and Ketones

Table 1: Representative Data for Acetalization of Benzaldehyde with Methanol using a Pyridinium-based Catalyst

| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Pyridinium Tosylate | 1 | Methanol | 2 | 95 |

Note: This table presents data for a representative pyridinium salt to illustrate the general efficiency of this class of catalysts. Specific quantitative data for pyridinium acetate across a range of substrates is not detailed in the provided search results.

Experimental Protocol: General Procedure for Acetalization

To a solution of the aldehyde or ketone (1.0 mmol) in the corresponding alcohol (5.0 mL) is added pyridinium acetate (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. Pyridine and its salts, including pyridinium acetate, are known to catalyze this reaction. T[5]he pyridinium ion can activate the carbonyl group, while the acetate anion can act as a base to deprotonate the active methylene compound.

General Reaction Scheme for Knoevenagel Condensation:

Caption: General scheme for the pyridinium acetate-catalyzed Knoevenagel condensation.

Table 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Piperidinium (B107235) Acetate | Toluene (B28343) | Reflux | 3 | 92 |

Note: This table provides data for a closely related catalyst, piperidinium acetate, to demonstrate the utility of such ammonium (B1175870) acetate-type catalysts. Specific, comprehensive data tables for pyridinium acetate were not found in the search results.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of the aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and pyridinium acetate (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene or ethanol, 5 mL) is heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired product.

Synthesis of Heterocyclic Compounds

Pyridinium acetate's role as a Brønsted acid catalyst extends to the synthesis of various heterocyclic frameworks, which are of significant interest in medicinal chemistry and drug development.

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. Pyridinium acetate can catalyze this reaction by activating the aldehyde for nucleophilic attack by the diamine, followed by cyclization and dehydration.

Caption: Proposed mechanistic pathway for the Hantzsch reaction, where pyridinium acetate could act as a Brønsted acid catalyst.

Conclusion

Pyridinium acetate is a mild, effective, and versatile Brønsted acid catalyst for a variety of important organic transformations. Its utility in acetalization, Knoevenagel condensation, and the synthesis of heterocyclic compounds like benzimidazoles highlights its potential in both academic research and industrial applications, particularly in drug development where mild reaction conditions are often crucial. While there is a need for more comprehensive studies to fully delineate its catalytic scope and efficiency across a broader range of substrates and reaction types, particularly in multicomponent reactions, the existing evidence strongly supports its role as a valuable tool in the synthetic chemist's arsenal. The straightforward experimental protocols and the potential for catalyst recyclability further enhance its appeal as a green and sustainable catalytic option.

References

- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

- 2. Design and synthesis of 2-arylbenzimidazoles and evaluation of their inhibitory effect against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Pyridinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyridinium (B92312) Acetate (B1210297)

Pyridinium acetate is an organic salt consisting of a pyridinium cation and an acetate anion.[1] It typically exists as a white crystalline solid that is highly soluble in water and other polar organic solvents.[1] As a PIL, it possesses a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency, making it a compound of interest in various chemical processes.

Table 1: Physicochemical Properties of Pyridinium Acetate

| Property | Value | Reference |

| Molecular Formula | C₅H₅N·C₂H₄O₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Ionic Nature | Protic Ionic Liquid (PIL) | [2][3] |

The hygroscopic nature of pyridinium acetate stems from the strong hydrogen bonding interactions that can occur between water molecules and both the pyridinium cation and the acetate anion. This property can be both advantageous and detrimental depending on the application. For instance, in certain reactions, the presence of water can act as a catalyst, while in drug formulations, moisture uptake can lead to degradation and reduced shelf-life.

The Phenomenon of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For salts like pyridinium acetate, both mechanisms are likely at play.

The extent of moisture uptake is dependent on several factors, including:

-

Relative Humidity (RH): Higher ambient humidity leads to greater water absorption.

-

Temperature: Temperature can influence the equilibrium of water sorption.

-

Chemical Structure: The nature of the cation and anion significantly impacts hygroscopicity. For instance, PILs are generally considered to be highly hygroscopic.[2][3]

-

Surface Area: A larger exposed surface area facilitates faster moisture absorption.

The relationship between the equilibrium water content of a material and the surrounding RH at a constant temperature is described by a moisture sorption isotherm . This curve is characteristic of a specific material and is crucial for understanding its stability and handling requirements.

Experimental Determination of Hygroscopicity

Several established methods can be employed to quantitatively assess the hygroscopic nature of a substance like pyridinium acetate.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, revealing the kinetics of water uptake and release.

-

Sample Preparation: A small, accurately weighed sample of pyridinium acetate (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate the sorption and desorption isotherms. The percentage mass change is calculated relative to the initial dry mass.

References

Pyridinium Acetate: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for pyridinium (B92312) acetate (B1210297) (CAS: 5153-63-9). The information is compiled and synthesized from various Safety Data Sheets (SDS) to provide a consolidated reference for laboratory and drug development settings. Note that some discrepancies in physical and hazard data exist between suppliers; this guide presents a summary of the available information.

Chemical and Physical Properties

Pyridinium acetate is an organic compound formed from the reaction of pyridine (B92270) and acetic acid.[1] It is typically a white crystalline solid, though it may also be encountered as a liquid.[2] Its hygroscopic nature means it can absorb moisture from the air.[2] The compound is soluble in water and polar organic solvents.[2]

Table 1: Physical and Chemical Properties of Pyridinium Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [3][4][5] |

| Molecular Weight | 139.15 g/mol | [4][6] |

| Appearance | White crystalline solid or liquid | [2] |

| Melting Point | 61 °C or 183-184 °C | [6][7] |

| Boiling Point | 115.3 °C at 760 mmHg | [7][8] |

| Flash Point | 20 °C | [7][8] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Note: Discrepancies in melting point data have been reported by different suppliers.

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of pyridinium acetate. Some sources indicate it is a skin, eye, and respiratory irritant, while others state that no data is available for classification.[9][10] Therefore, it is prudent to handle this chemical with care, assuming it may possess these hazards.

Table 2: GHS Hazard Information for Pyridinium Acetate

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [5][9] |

Signal Word: Warning[9]

Hazard Pictograms:

Handling and Storage Precautions

Proper handling and storage procedures are crucial to minimize risk when working with pyridinium acetate.

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Use non-sparking tools.[7]

-

Prevent fire caused by electrostatic discharge.[7]

Storage:

-

Store in a tightly closed container.[9]

-

Keep away from incompatible materials and sources of ignition.[9]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Table 3: First-Aid Measures for Pyridinium Acetate

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. | [3][5] |

| Skin Contact | Immediately remove any contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [5] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety glasses.[3][5]

-

Evacuate personnel to safe areas.[5]

-

Remove all sources of ignition.[3]

Environmental Precautions:

Methods for Cleaning Up:

-

Use a dust-pan and shovel to sweep up the material and place it in a suitable, closed container for disposal.[5]

-

Avoid creating dust.[5]

Experimental Protocols

While specific experimental protocols involving pyridinium acetate are diverse and application-dependent, the following general safety protocols should be integrated into any procedure involving this chemical.

General Laboratory Safety Protocol for Handling Pyridinium Acetate:

-

Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure, considering the quantities of pyridinium acetate to be used, potential for aerosol generation, and reaction conditions.

-

Engineering Controls: All work with solid pyridinium acetate or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Body Protection: A lab coat must be worn. For larger quantities, consider a chemical-resistant apron.

-

-

Weighing and Dispensing:

-

Weigh solid pyridinium acetate in a fume hood or on a balance with a draft shield.

-

Use a spatula for transfers to minimize dust generation.

-

When preparing solutions, slowly add the solid to the solvent to control dissolution and prevent splashing.

-

-

Reaction Setup:

-

Ensure all glassware is free of cracks and defects.

-

Set up reactions in a secondary container to contain any potential spills.

-

-

Waste Disposal:

-

Dispose of pyridinium acetate waste in a clearly labeled, sealed container.

-

Follow all institutional and local regulations for chemical waste disposal.

-

-

Decontamination:

-

Wipe down all work surfaces with an appropriate cleaning agent after use.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

-

Visualizations

The following diagrams illustrate key safety workflows and concepts relevant to handling pyridinium acetate.

Caption: Workflow for responding to a chemical spill.

Caption: The hierarchy of controls for mitigating chemical hazards.

References

- 1. Buy Pyridinium acetate | 5153-63-9 [smolecule.com]

- 2. CAS 5153-63-9: Pyridinium acetate | CymitQuimica [cymitquimica.com]

- 3. Pyridinium acetate - Safety Data Sheet [chemicalbook.com]

- 4. Pyridinium acetate | C7H9NO2 | CID 165292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Pyridinium acetate | 5153-63-9 | FP45140 | Biosynth [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. pyridinium acetate | 5153-63-9 [chemnet.com]

- 9. aksci.com [aksci.com]

- 10. Pyridinium acetate|5153-63-9 - MOLBASE Encyclopedia [m.molbase.com]

The Thermal Stability of Pyridinium Acetate: A Technical Guide for High-Temperature Reactions

For Researchers, Scientists, and Drug Development Professionals

Pyridinium (B92312) acetate (B1210297), a versatile ionic liquid and reagent, is increasingly utilized in a variety of chemical transformations. Its application in high-temperature reactions necessitates a thorough understanding of its thermal stability. This technical guide provides an in-depth analysis of the thermal properties of pyridinium acetate, detailed experimental protocols for its characterization, and its utility in elevated temperature syntheses.

Thermal Stability Profile of Pyridinium Acetate

The thermal stability of pyridinium acetate is a critical parameter for its application in high-temperature organic synthesis. While direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure pyridinium acetate are not extensively reported in peer-reviewed literature, studies on related compounds provide valuable insights into its decomposition profile.

A study on the thermal decomposition of pyridinium uranyl acetate revealed that the pyridinium acetate moiety begins to decompose in the temperature range of 120-240°C, with a maximum decomposition rate observed at 200°C. This suggests that for applications requiring prolonged heating, temperatures should be maintained below this threshold to ensure the integrity of the pyridinium acetate. It is important to note that the presence of the uranyl group may influence the decomposition temperature, and the stability of pure pyridinium acetate could differ. Anecdotal evidence from synthetic chemists suggests its utility in reactions up to 110°C.

The thermal decomposition mechanism of pyridinium salts is thought to proceed via proton transfer from the pyridinium cation to the acetate anion, followed by the decomposition of the resulting neutral species, pyridine (B92270) and acetic acid. At higher temperatures, pyridine itself can undergo complex radical-mediated decomposition pathways[1].

Quantitative Thermal Analysis Data (Estimated)

The following table summarizes the estimated thermal decomposition data for the pyridinium acetate moiety based on the analysis of pyridinium uranyl acetate.

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~120 °C |

| Peak Decomposition Temperature (Tpeak) | ~200 °C |

| Decomposition Range | 120 - 240 °C |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of pyridinium acetate or other ionic liquids, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.

Methodology:

-

Sample Preparation: A small amount of pyridinium acetate (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), indicating the point of the fastest decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and decomposition, and to measure the enthalpy of these transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pyridinium acetate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic and exothermic events, such as melting and decomposition, appear as peaks.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of pyridinium acetate.

Caption: Workflow for TGA and DSC analysis of pyridinium acetate.

Applications of Pyridinium Acetate in High-Temperature Reactions

Pyridinium acetate's character as a weak acid/base catalyst and its ionic nature make it suitable for various organic reactions, some of which are conducted at elevated temperatures to enhance reaction rates.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Pyridinium salts, including the in-situ formed pyridinium acetate from pyridine and acetic acid, can catalyze this reaction. While many Knoevenagel reactions proceed at room temperature, elevated temperatures can be employed to drive the reaction to completion, especially with less reactive substrates.

The logical pathway for a pyridinium acetate-catalyzed Knoevenagel condensation is depicted below.

References

Methodological & Application

Application Notes and Protocols: Pyridinium Acetate Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) acetate (B1210297) buffer is a versatile, volatile buffering agent employed in various analytical and biochemical applications. Its utility stems from its defined pH range in the mildly acidic region and its volatility, which allows for easy removal by lyophilization, leaving the analyte of interest free of non-volatile salts. This is particularly advantageous in applications such as mass spectrometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis, where the presence of non-volatile buffer components can interfere with analysis. This document provides detailed information on the pH range, buffering capacity, and experimental protocols for the preparation and application of pyridinium acetate buffer.

Physicochemical Properties

Pyridinium acetate is the salt formed from the weak base pyridine (B92270) and the weak acid acetic acid. The buffering capacity of this system is conferred by the equilibrium between acetic acid and the acetate ion, and the pyridinium ion and pyridine.

Theoretical pH Range

The effective pH range of a buffer is generally considered to be within ±1 pH unit of the pKa of its acidic or basic component. For pyridinium acetate, the relevant pKa values are:

Given these values, the pyridinium acetate buffer is most effective in the pH range of approximately 3.8 to 6.2 . Some sources indicate a functional buffering range between pH 3.0 and 5.0.[6] The overlapping pKa values of acetic acid and the pyridinium ion provide a continuous buffering capacity across this range.

Data Presentation

Table 1: Theoretical Composition for 1 M Pyridinium Acetate Buffer at Various pH Values

The following table, derived from the Henderson-Hasselbalch equation, provides the theoretical molar ratios of the conjugate acid-base pairs required to achieve a specific pH in a 1 M pyridinium acetate buffer solution.

| Target pH | Molar Ratio [CH₃COO⁻]/[CH₃COOH] (pKa = 4.76) | Molar Ratio [C₅H₅N]/[C₅H₅NH⁺] (pKa = 5.23) |

| 4.0 | 0.17 | 0.06 |

| 4.5 | 0.55 | 0.19 |

| 5.0 | 1.74 | 0.59 |

| 5.5 | 5.50 | 1.86 |

| 6.0 | 17.38 | 5.89 |

Table 2: Theoretical Buffering Capacity

The buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is maximal when the pH equals the pKa. The theoretical buffer capacity can be estimated using the Van Slyke equation. The table below presents the theoretical buffer capacity of a 1 M pyridinium acetate buffer at various pH values, considering the contributions of both the acetate and pyridinium buffer systems.

| pH | Theoretical Buffer Capacity (β) |

| 4.0 | 0.35 |

| 4.5 | 0.51 |

| 4.76 | 0.58 |

| 5.0 | 0.55 |

| 5.23 | 0.58 |

| 5.5 | 0.49 |

| 6.0 | 0.28 |

Experimental Protocols

Protocol 1: Preparation of 1 M Pyridinium Acetate Buffer Stock Solution (pH 5.0)

This protocol describes the preparation of a 1 M pyridinium acetate buffer with a target pH of 5.0.

Materials:

-

Glacial Acetic Acid (CH₃COOH)

-

Pyridine (C₅H₅N)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Fume hood

Procedure:

-

Safety First: Perform all steps in a well-ventilated fume hood as pyridine is a volatile and harmful substance.

-

Initial Mixture: In a 1 L volumetric flask, add approximately 500 mL of deionized water.

-

Add Acetic Acid: Carefully add 57.2 mL of glacial acetic acid to the water and mix.

-

Add Pyridine: Slowly, and with continuous stirring, add 80.8 mL of pyridine to the solution. The reaction is exothermic, so add the pyridine in small portions to control the temperature increase.

-

pH Adjustment: Allow the solution to cool to room temperature. Calibrate the pH meter and measure the pH of the solution.

-

Fine-Tuning pH: Adjust the pH to 5.0 by adding small volumes of either glacial acetic acid (to lower the pH) or pyridine (to raise the pH).

-

Final Volume: Once the desired pH is reached, bring the final volume to 1 L with deionized water.

-

Storage: Store the buffer solution in a tightly sealed container at 4°C.

Caption: Workflow for preparing 1 M pyridinium acetate buffer (pH 5.0).

Protocol 2: Determination of Buffering Capacity

This protocol outlines a method to experimentally determine the buffering capacity of the prepared pyridinium acetate buffer.

Materials:

-

Prepared pyridinium acetate buffer (e.g., 1 M, pH 5.0)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter and electrode

-

Burettes

-

Beakers and magnetic stirrer

Procedure:

-

Sample Preparation: Pipette 50 mL of the pyridinium acetate buffer into a 100 mL beaker.

-

Initial pH: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the buffer and record the initial pH.

-

Titration with Acid: Fill a burette with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by approximately one unit.

-

Titration with Base: Repeat the process with a fresh 50 mL sample of the buffer, this time titrating with 0.1 M NaOH until the pH increases by approximately one unit.

-

Data Analysis: Plot the pH versus the volume of HCl and NaOH added. The buffering capacity (β) can be calculated for each addition using the formula: β = (moles of H⁺ or OH⁻ added) / (ΔpH * volume of buffer in L)

Caption: Experimental workflow for determining buffer capacity.

Protocol 3: Application in HPLC for Alkaloid Separation

Pyridinium acetate buffer is often used in the HPLC analysis of alkaloids due to its volatility, which is compatible with mass spectrometry detection.

Instrumentation and Columns:

-

HPLC system with a UV or MS detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase Preparation:

-

Mobile Phase A: 0.1 M Pyridinium acetate buffer, pH 4.5

-

Mobile Phase B: Acetonitrile

Chromatographic Conditions:

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% B

-

30-35 min: 60% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.

Sample Preparation:

-

Extract alkaloids from the sample matrix using an appropriate solvent (e.g., methanol).

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase composition (95% A, 5% B).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Caption: Logical flow for HPLC analysis of alkaloids using pyridinium acetate buffer.

Applications in Drug Development

The properties of pyridinium acetate buffer make it suitable for several stages of drug development:

-

Early Discovery: In enzyme kinetics studies, it can be used to maintain a stable pH for enzymes that are active in the mildly acidic range.[6]

-

Formulation Development: Its volatility is an asset when developing lyophilized drug products, as the buffer can be removed during the drying process.

-